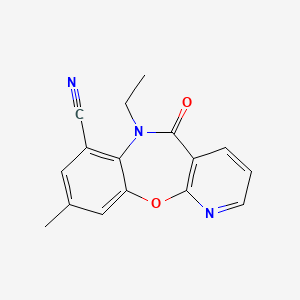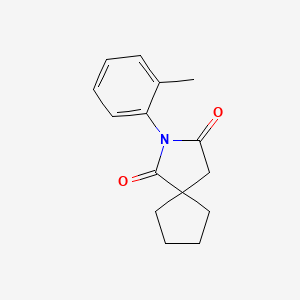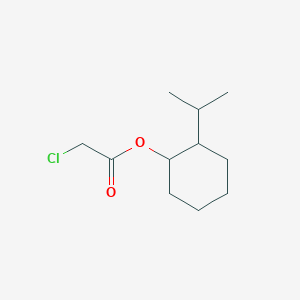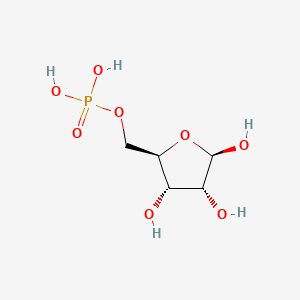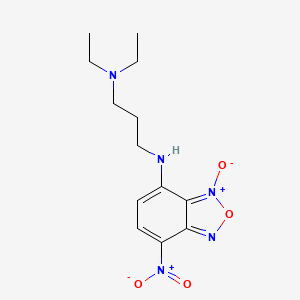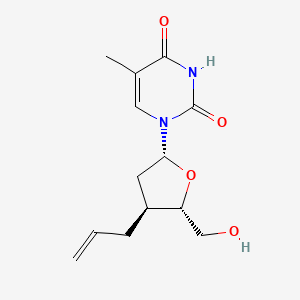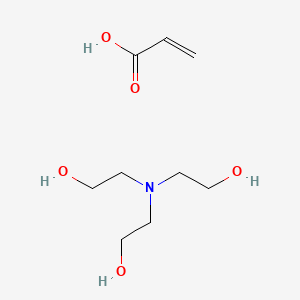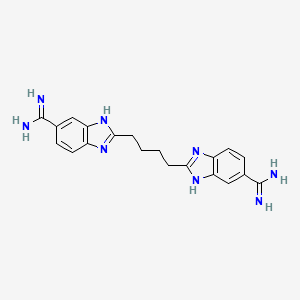
2,2'-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide typically involves the reaction of 1,2-diaminobenzene with a suitable dicarboxylic acid under acidic conditions. One common method involves refluxing 1,2-diaminobenzene with hexanedioic acid in hydrochloric acid for an extended period, followed by cooling to room temperature to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.
科学研究应用
Chemistry: In chemistry, 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties .
Biology: The compound has shown potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for developing new antibiotics and antifungal agents .
Medicine: In medicine, this compound is being explored for its anticancer properties. It has been found to induce cell death in certain cancer cell lines, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
作用机制
The mechanism of action of 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells . The compound may also activate certain signaling pathways, leading to apoptosis or programmed cell death.
相似化合物的比较
1,4-Bis(1H-benzimidazol-2-yl)benzene: This compound shares a similar benzimidazole structure but differs in its substituents and overall molecular configuration.
2,2’-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide): Another benzimidazole derivative with distinct functional groups and properties.
Uniqueness: 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent highlight its versatility and importance in scientific research.
属性
CAS 编号 |
100562-53-6 |
|---|---|
分子式 |
C20H22N8 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)butyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C20H22N8/c21-19(22)11-5-7-13-15(9-11)27-17(25-13)3-1-2-4-18-26-14-8-6-12(20(23)24)10-16(14)28-18/h5-10H,1-4H2,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28) |
InChI 键 |
SNNSTIDDSQUDDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)CCCCC3=NC4=C(N3)C=C(C=C4)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


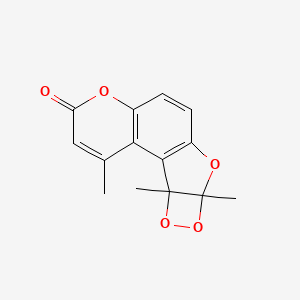
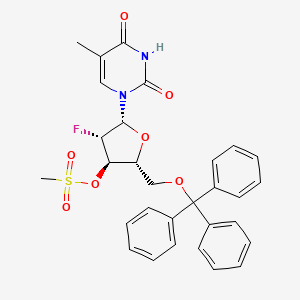
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
